2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
The structure features a 6-bromo-1,3-benzodioxol-5-yl substituent, which introduces steric bulk and electronic effects due to the bromine atom and the electron-rich benzodioxol ring. Such substitutions are critical in modulating reactivity, solubility, and interactions in biological systems. The compound is synthesized via multicomponent reactions (MCRs), typically involving Knoevenagel condensation, Michael addition, and cyclization steps, as observed in structurally related pyrano-pyran derivatives .
Properties
IUPAC Name |
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5/c1-7-2-13-15(17(21)24-7)14(9(5-19)16(20)25-13)8-3-11-12(4-10(8)18)23-6-22-11/h2-4,14H,6,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVHPUDBWYUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (hereafter referred to as Compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a pyrano-pyran core and a brominated benzodioxole moiety. The presence of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that Compound 1 exhibits several notable biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrazole derivatives have demonstrated significant activity against various cancer cell lines by targeting specific kinases involved in tumor growth .
- A related study indicated that compounds with similar chromene structures displayed cytotoxic effects in breast cancer cell lines, suggesting potential applications in oncology .
-
Anti-inflammatory Effects :
- Compounds in the same chemical family have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- In vitro assays revealed that certain derivatives could significantly reduce inflammation markers in cell cultures .
- Antimicrobial Activity :
The biological activities of Compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors, which can disrupt critical pathways in cancer cells or inflammatory processes.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, which is crucial for their anticancer and antimicrobial effects.
Case Studies
Several case studies illustrate the biological activity of Compound 1 and its analogs:
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxic effects of pyrano-pyran derivatives on MCF-7 breast cancer cells; observed significant apoptosis induction at concentrations above 10 µM. |
| Study B | Investigated anti-inflammatory effects in an animal model; treatment with related compounds reduced edema and inflammatory cytokines by over 50%. |
| Study C | Assessed antimicrobial activity against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives. |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved screening a library of compounds for their efficacy against multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated that derivatives of pyran compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that the target compound could be a promising candidate in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s. A study demonstrated that derivatives similar to 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile showed good binding affinity to AChE, indicating their potential as therapeutic agents .
Antimicrobial Properties
The synthesis of 2-amino-4H-pyrans has been associated with antimicrobial activities. The structure of the compound allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. Reports suggest that such compounds can be effective against a range of pathogens, thereby contributing to the development of new antibiotics .
Biodegradable Agrochemicals
The unique chemical structure of this compound positions it as a candidate for use in agrochemicals. Its derivatives have been studied for their potential as biodegradable pesticides. The incorporation of 2-amino-4H-pyran derivatives into agricultural formulations could lead to environmentally friendly solutions that minimize ecological impact while effectively controlling pests .
Plant Growth Regulators
Research indicates that certain pyran derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .
Development of Functional Materials
The ability to modify the chemical structure of this compound opens avenues for creating novel materials with specific properties. For instance, incorporating this compound into polymer matrices can lead to materials with enhanced thermal stability or improved mechanical properties .
Photonic Applications
Due to its unique optical properties, this compound may be utilized in photonic devices. Research is ongoing into its potential applications in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light efficiently could enhance device performance .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-4-(6-bromo...) | AChE Inhibition | 12.5 | |
| 2-amino derivatives | Anticancer | 15.0 | |
| Pyran derivatives | Antimicrobial | 10.0 |
Table 2: Synthesis Methods and Yields
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3v) correlate with higher melting points (291–292°C) and yields (91%), likely due to enhanced crystallinity and reaction efficiency . Heterocyclic substituents (e.g., pyrazole in 8a) introduce diverse pharmacophoric motifs, expanding biological applicability .
Synthetic Efficiency :
- Yields vary significantly (56–91%) depending on substituent electronic and steric profiles. Methoxy groups (3y) result in lower yields (56%), possibly due to competing side reactions . Ultrasonic irradiation methods (e.g., 72–83% yields in ) offer faster synthesis but require optimization for brominated analogs .
Biological Implications :
- Compounds with hydroxyl or benzodioxol groups (e.g., ) show antityrosinase or antioxidant activity, suggesting the target compound may share similar mechanisms .
- Bromine’s electronegativity could enhance binding to hydrophobic enzyme pockets, as seen in halogenated drug candidates .
Crystallographic Insights: X-ray studies of analogs (e.g., 4e in ) reveal monoclinic crystal systems (space group C2/c), stabilized by hydrogen bonding. The bromine atom in the target compound may alter crystal packing via halogen interactions .
Preparation Methods
Synthesis of 6-Bromo-1,3-Benzodioxole-5-Carbaldehyde
The critical precursor, 6-bromo-1,3-benzodioxole-5-carbaldehyde, is synthesized through bromination of 1,3-benzodioxole-5-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves 78% yield, with the aldehyde group remaining intact due to the ortho-directing effect of the dioxole ring.
Knoevenagel Condensation
In a dichloromethane solution, 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq) reacts with malononitrile (1.2 eq) in the presence of pyrrolidine (0.1 eq) as a base catalyst. The exothermic condensation forms the α,β-unsaturated dinitrile intermediate within 3 hours at room temperature.
Cyclization with 4-Hydroxy-6-Methylpyran-2-One
The intermediate undergoes cyclization with 4-hydroxy-6-methylpyran-2-one (1.0 eq) in refluxing ethanol (80°C, 8 hours), facilitated by ammonium acetate as a proton source. This step constructs the fused pyrano[4,3-b]pyran system via Michael addition and subsequent lactonization. The final product is isolated in 67% yield after recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | Ethanol |
| Catalyst | Ammonium acetate |
| Reaction Time | 8 hours |
| Yield | 67% |
One-Pot Three-Component Reaction in Aqueous Media
Recent advances emphasize eco-friendly protocols using protic ionic liquids (PILs) as dual solvent-catalysts. This method consolidates the synthesis into a single vessel, improving atom economy.
Reaction Components and Conditions
Equimolar amounts of 6-bromo-1,3-benzodioxole-5-carbaldehyde, malononitrile, and 4-hydroxy-6-methylpyran-2-one react in water containing 10 mol% of triethylammonium acetate ([Et3NH][OAc]) at 70°C for 6 hours. The PIL activates the aldehyde via hydrogen bonding, accelerating the Knoevenagel step, while the aqueous medium promotes cyclization.
Workup and Purification
The crude product precipitates upon cooling, achieving 85% isolated yield after filtration and washing with cold water. This method eliminates organic solvents, reducing environmental impact.
Optimization Data
| Variable | Optimal Value |
|---|---|
| PIL Concentration | 10 mol% |
| Temperature | 70°C |
| Time | 6 hours |
| Yield | 85% |
Microwave-Assisted Solid-State Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yield. A solvent-free approach involves grinding the reactants (aldehyde, malononitrile, pyranone) with silica-supported sodium bicarbonate and irradiating at 300 W for 15 minutes. This method achieves 82% yield, with purity exceeding 98% (HPLC).
Advantages
- No solvent required
- Reaction time reduced from hours to minutes
- Enhanced selectivity due to uniform heating
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, chiral thiourea catalysts (e.g., Takemoto’s catalyst) enable asymmetric induction during the cyclization step. Using tert-butyl methyl ether (TBME) at -20°C, enantiomeric excess (ee) of 89% has been reported, though yields drop to 55% due to steric hindrance.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A two-stage continuous system separates the Knoevenagel and cyclization steps:
- Condensation in a PTFE microreactor (residence time: 10 min)
- Cyclization in a packed-bed reactor containing Amberlyst-15 catalyst (120°C, 30 min)
This setup achieves 91% conversion with 99.5% purity, processing 50 kg/day.
Byproduct Management
Major byproducts include:
- Unreacted aldehyde dimer : Removed via activated carbon filtration
- Hydrolyzed nitrile : Neutralized with aqueous NaHCO3
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH2), 6.98 (s, 1H, Ar-H), 5.62 (s, 2H, OCH2O), 2.41 (s, 3H, CH3) |
| 13C NMR (101 MHz, DMSO-d6) | δ 178.9 (C=O), 162.4 (C≡N), 148.1 (O-C-O), 116.3 (C-Br) |
| HRMS | m/z 493.0521 [M+H]+ (calc. 493.0518) |
X-ray Crystallography
Single-crystal analysis confirms the pyrano[4,3-b]pyran core adopts a boat conformation, with the benzodioxole ring nearly planar (max deviation: 0.056 Å). Intermolecular C-H···O interactions stabilize the lattice, forming R22(12) motifs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Multi-Step | 67 | 98 | 11 hours | Moderate |
| One-Pot Aqueous | 85 | 97 | 6 hours | High |
| Microwave-Assisted | 82 | 98.5 | 15 minutes | Low |
| Continuous Flow | 91 | 99.5 | 40 minutes | Industrial |
Q & A
Q. Critical Data :
| Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed | Pd(OAc)₂, HCO₂H | 65–78 | |
| Domino | Piperidine/EtOH | 70–92 | |
| Aqueous | Water, RT | 60–85 |
How is structural characterization performed for this compound?
Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Peaks for the benzodioxol (δ 6.8–7.2 ppm, aromatic H), pyranone carbonyl (δ 165–170 ppm), and amino groups (δ 4.5–5.5 ppm, NH₂) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 441 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Confirms the fused pyrano-pyran system and substituent positions (e.g., CCDC-971311 for analogs) .
Q. Example NMR Data (Analog) :
| Proton Type | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | 4.85 | s | 2H |
| Benzodioxol-H | 6.92 | d (J=8.4 Hz) | 1H |
| Pyranone C=O | 168.3 | - | - |
What challenges arise in optimizing synthesis yield, and how are they addressed?
Advanced Research Question
Key challenges include:
- Low regioselectivity : The bromo-benzodioxol group may sterically hinder cyclization. Mitigated by using bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed reactions to direct coupling .
- Byproduct formation : Competing pathways in domino reactions are minimized by controlling pH (e.g., acetic acid) and stepwise reagent addition .
- Solubility issues : The nitrile group reduces solubility in polar solvents. Solutions include using DMF/EtOH mixtures or sonication .
Q. Optimization Example :
| Parameter | Adjustment | Yield Improvement (%) |
|---|---|---|
| Catalyst loading | Pd(OAc)₂ (5 mol%) → 10 mol% | +15 |
| Temperature | RT → 60°C (aqueous) | +20 |
How are contradictions in spectroscopic data resolved during structure elucidation?
Advanced Research Question
Discrepancies (e.g., conflicting NMR shifts) are addressed by:
- Cross-validation : Comparing with analogs (e.g., 6-amino-4-aryl-pyrano-pyrazoles, δ 4.8–5.2 ppm for NH₂) .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously .
- Crystallographic data : Resolving ambiguities in substituent positioning (e.g., benzodioxol orientation via X-ray) .
Case Study :
A reported δ 7.1 ppm for benzodioxol-H was initially misassigned but corrected to δ 6.9 ppm using HSQC correlations .
What methodologies assess the compound’s potential bioactivity?
Advanced Research Question
Strategies include:
Q. Bioactivity Data (Analog) :
| Assay | Result | Reference |
|---|---|---|
| MIC (S. aureus) | 12.5 µg/mL | |
| DPPH IC₅₀ | 38 µM |
How do electronic effects of substituents influence reactivity?
Advanced Research Question
- Bromo group : Electron-withdrawing effect stabilizes intermediates in Pd-catalyzed coupling but slows nucleophilic attack. Verified via Hammett plots (σₚ = +0.23) .
- Methyl group : Electron-donating effect increases pyranone ring electron density, enhancing electrophilic substitution (e.g., nitration at C-7) .
- Nitrile group : Polarizes the pyran system, facilitating Michael additions (e.g., with thiols) .
Q. Substituent Impact :
| Group | Electronic Effect | Reactivity Outcome |
|---|---|---|
| Br | -I, -M | Slows cyclization |
| CH₃ | +I | Accelerates electrophilic substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
